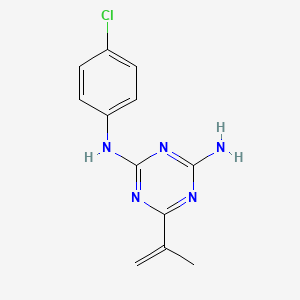
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloroethene, methyl prop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid are chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, resins, and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloroethene can be synthesized through the dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is typically produced via the esterification of methacrylic acid with methanol. Prop-2-enenitrile is synthesized through the dehydration of acrylamide, while prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
In industrial settings, these compounds are produced on a large scale using continuous processes. For example, 1,1-dichloroethene is produced through the catalytic dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is manufactured by the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Prop-2-enenitrile is produced by the dehydration of acrylamide using sulfuric acid, and prop-2-enoic acid is synthesized by the catalytic oxidation of propylene.
Analyse Des Réactions Chimiques
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Prop-2-enenitrile can be reduced to produce propylamine.
Substitution: 1,1-Dichloroethene can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation of Prop-2-enoic Acid: Carbon dioxide and water.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution of 1,1-Dichloroethene: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Prop-2-enoic acid is used in the study of metabolic pathways.
Medicine: Methyl prop-2-enoate is used in the production of medical-grade resins and adhesives.
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, a material used in food packaging and other applications.
Mécanisme D'action
The mechanism of action of these compounds varies depending on their application:
1,1-Dichloroethene: Acts as a monomer in polymerization reactions, forming polyvinylidene chloride.
Methyl Prop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate.
Prop-2-enenitrile: Participates in nucleophilic addition reactions, forming various derivatives.
Prop-2-enoic Acid: Involved in metabolic pathways, acting as a precursor to various biochemical compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl Chloride: Similar to 1,1-dichloroethene but with one chlorine atom.
Ethyl Acrylate: Similar to methyl prop-2-enoate but with an ethyl group instead of a methyl group.
Acrylonitrile: Similar to prop-2-enenitrile but with a different carbon chain length.
Acrylic Acid: Similar to prop-2-enoic acid but with a different carbon chain length.
Uniqueness
1,1-Dichloroethene: Unique due to its two chlorine atoms, making it more reactive in substitution reactions.
Methyl Prop-2-enoate: Unique due to its methyl ester group, making it more reactive in esterification reactions.
Prop-2-enenitrile: Unique due to its nitrile group, making it more reactive in nucleophilic addition reactions.
Prop-2-enoic Acid: Unique due to its carboxylic acid group, making it more reactive in oxidation reactions.
Propriétés
Numéro CAS |
34755-29-8 |
|---|---|
Formule moléculaire |
C12H15Cl2NO4 |
Poids moléculaire |
308.15 g/mol |
Nom IUPAC |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H3N.C3H4O2.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2-3(4)5;1-2(3)4/h3H,1H2,2H3;2H,1H2;2H,1H2,(H,4,5);1H2 |
Clé InChI |
CQGCKVZLBIEHET-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C=CC#N.C=CC(=O)O.C=C(Cl)Cl |
Numéros CAS associés |
34755-29-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


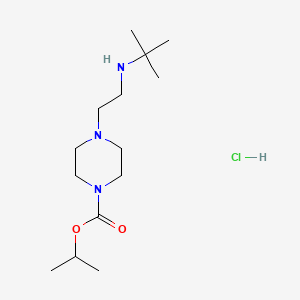
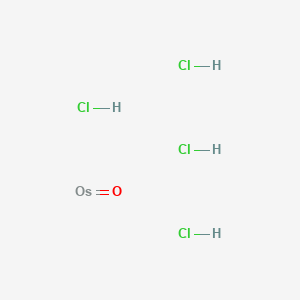


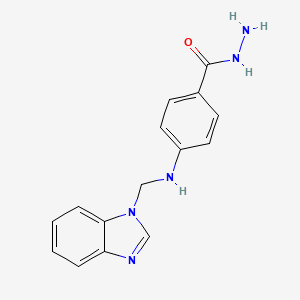
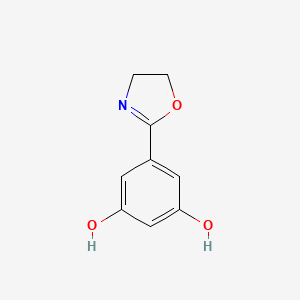
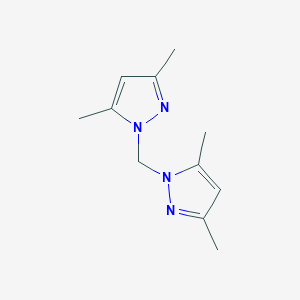
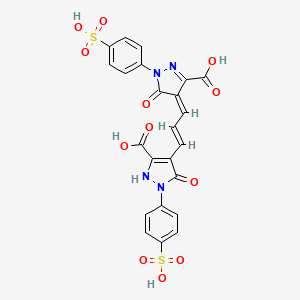
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)

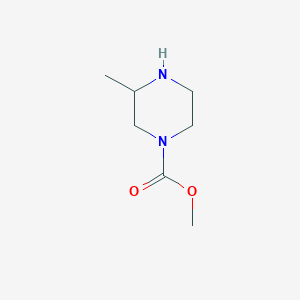

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
